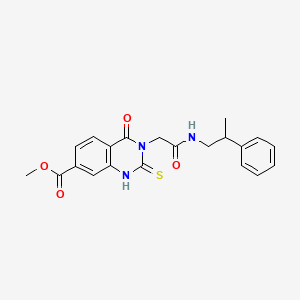
Methyl 4-oxo-3-(2-oxo-2-((2-phenylpropyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-oxo-3-(2-oxo-2-((2-phenylpropyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-oxo-3-(2-oxo-2-((2-phenylpropyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including antibacterial and antifungal properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical formula is C19H22N4O3S, and it features a complex structure that includes a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of the thioxo group and the carboxylate moiety contributes to its reactivity and interaction with biological targets.
1. Antibacterial Properties
Recent studies have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent activity, often surpassing that of conventional antibiotics such as ampicillin.
| Bacteria | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 | |
| Escherichia coli | 0.004 | |
| Bacillus cereus | 0.008 | |
| Pseudomonas aeruginosa | 0.011 |
The compound demonstrated the best activity against Escherichia coli, with an MIC of 0.004 mg/mL. The structure-activity relationship analysis revealed that modifications to the quinazoline core significantly influenced antibacterial potency.
2. Antifungal Properties
In addition to its antibacterial effects, the compound also exhibited antifungal activity against several fungal strains. The most sensitive strain was found to be Trichoderma viride, with MIC values ranging from 0.004 to 0.06 mg/mL.
The mechanism by which this compound exerts its biological effects appears to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes. Docking studies suggest that this compound binds effectively to target proteins involved in these processes, leading to inhibition of growth.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Antibacterial Efficacy : A study published in a peer-reviewed journal reported that derivatives of similar quinazoline compounds showed enhanced antibacterial effects when tested against resistant strains of bacteria, indicating potential for development into novel antibiotics .
- Antifungal Activity : Another research highlighted that compounds with similar structural features demonstrated significant antifungal properties in vitro, suggesting that modifications to the thioxo group could enhance activity against resistant fungal strains .
属性
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-(2-phenylpropylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13(14-6-4-3-5-7-14)11-22-18(25)12-24-19(26)16-9-8-15(20(27)28-2)10-17(16)23-21(24)29/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOBKBSRGYZOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














